7-methyl-5-nitro-1H-indazole
Overview
Description
7-Methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methyl group at the 7th position and a nitro group at the 5th position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 7-methyl-5-nitro-1H-indazole is the neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . It also targets other kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
This compound acts as a selective inhibitor for nNOS . It inhibits, regulates, and modulates the activity of these kinases, thereby affecting their role in various cellular processes .
Biochemical Pathways
The inhibition of nNOS by this compound affects the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes . The compound’s interaction with CHK1, CHK2, and h-sgk kinases can influence various biochemical pathways, including those involved in cell cycle regulation and volume regulation .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production, which may have various effects at the molecular and cellular levels . For instance, it may reduce oxidative stress or decrease the amount of peroxynitrite formed in tissues . The modulation of CHK1, CHK2, and h-sgk kinases can also result in changes in cell cycle progression and cell volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 7-methylindazole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 5th position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 7-Methyl-5-amino-1H-indazole.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
7-Nitroindazole: Similar structure but lacks the methyl group at the 7th position.
5-Nitroindazole: Lacks the methyl group and has the nitro group at the 5th position.
7-Methylindazole: Lacks the nitro group at the 5th position.
Uniqueness: 7-Methyl-5-nitro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
7-methyl-5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7(11(12)13)3-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJIHKJWRAFXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308706 | |
Record name | 7-Methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75785-12-5 | |
Record name | 7-Methyl-5-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75785-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-5-NITRO-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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